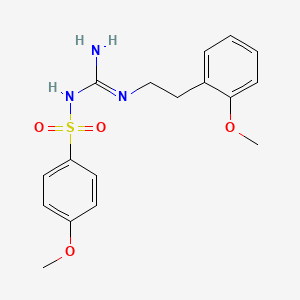

4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

Description

This compound belongs to the sulfonamide class, characterized by a benzenesulfonamide core substituted with a methoxy group at the 4-position and a carbamimidoyl group linked to a 2-methoxyphenethyl moiety. Its structure combines electron-donating methoxy groups with a flexible phenethyl chain, which may enhance interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[2-(2-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-23-14-7-9-15(10-8-14)25(21,22)20-17(18)19-12-11-13-5-3-4-6-16(13)24-2/h3-10H,11-12H2,1-2H3,(H3,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEPROMFKOZKPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzenesulfonyl chloride and 2-methoxyphenethylamine.

Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyphenethylamine in the presence of a base like triethylamine to form an intermediate sulfonamide.

Carbamimidoylation: The intermediate is then treated with a carbamimidoylating agent, such as cyanamide, under controlled conditions to introduce the carbamimidoyl group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbamimidoyl group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products

Oxidation: Methoxybenzoic acids or methoxybenzaldehydes.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities, including:

- Anticancer Properties : Some derivatives of sulfonamides have been explored as dual-targeted anticancer agents. For instance, a study on related compounds demonstrated their efficacy in inhibiting both STAT3 and tubulin, leading to reduced tumor growth in various cancer cell lines .

- Antiviral Activity : Compounds related to benzenesulfonamides have shown promise as antiviral agents. Investigations into their mechanisms revealed effective binding to viral proteins, which could inhibit viral replication .

Anticancer Research

A notable application of 4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide lies in its potential as an anticancer agent. Research has focused on:

- Mechanism of Action : The compound may target critical pathways involved in cancer cell proliferation and survival. For example, derivatives have been shown to inhibit the phosphorylation of STAT3, a transcription factor implicated in tumor growth .

- Case Studies : In vitro studies demonstrated that certain analogs exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Antiviral Applications

The antiviral potential of this compound is also significant:

- Targeting Viral Proteins : Similar compounds have been studied for their ability to bind to viral proteins effectively, disrupting their function and inhibiting viral replication .

- Research Findings : Studies demonstrated that specific derivatives could block the M2 proton channel of influenza viruses, showcasing their potential as antiviral agents against influenza strains resistant to traditional treatments .

Mechanism of Action

The mechanism of action of 4-methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

The following table highlights key differences between the target compound and structurally related sulfonamides:

Key Observations :

- Carbamimidoyl vs. Simpler Moieties : The carbamimidoyl-phenethyl chain distinguishes the target compound from derivatives like TolSul-Big-Tol, which lack the phenethyl extension. This chain may improve membrane permeability or target specificity .

- Synthesis Challenges : Yields for analogs range from 38% to 66%, influenced by substituent reactivity and purification methods (e.g., chromatography with DCM/MeOH) .

Biological Activity

4-Methoxy-N-(N-(2-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which indicates its complex structure involving a sulfonamide moiety, methoxy groups, and a carbamimidoyl linkage. The structural formula is crucial for understanding its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through:

- Enzyme Inhibition : Many sulfonamides act as inhibitors of various enzymes, impacting metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways related to pain, inflammation, or other physiological responses.

Antimicrobial Properties

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives. While specific data on this compound is limited, related compounds have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, sulfanilamide derivatives have been documented to inhibit bacterial growth by interfering with folate synthesis.

Anti-inflammatory Effects

Sulfonamides are also known for their anti-inflammatory properties. Research has indicated that similar compounds can reduce inflammation through the inhibition of cyclooxygenase (COX) enzymes. This suggests that this compound may possess similar activities.

Case Studies

- Study on Antibacterial Activity :

- Anti-inflammatory Research :

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the recommended strategies for optimizing the synthesis of this sulfonamide derivative?

- Methodological Answer: Synthesis optimization requires careful selection of coupling agents and reaction conditions. For example, condensation reactions involving carboximidoyl intermediates (e.g., 4-methoxybenzoic acid derivatives) with 2-methoxyphenethylamine can be performed under reflux using polar aprotic solvents (e.g., DMF) and acid catalysts (e.g., HATU or EDCI). Reaction progress should be monitored via TLC or HPLC to minimize byproducts . Statistical experimental design (e.g., factorial or response surface methodology) can systematically evaluate variables like temperature, stoichiometry, and solvent purity to maximize yield .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR (¹H/¹³C): Confirm methoxy group positions and sulfonamide linkage via characteristic shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm, sulfonamide NH at δ ~7–9 ppm) .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯O interactions common in sulfonamides) to verify stereochemistry .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What experimental approaches elucidate the compound’s hydrogen-bonding networks and their impact on bioactivity?

- Methodological Answer:

- Single-Crystal Analysis: Determine intermolecular interactions (e.g., C–H⋯O or N–H⋯O bonds) using high-resolution X-ray diffraction (T = 100–200 K). Compare with structurally related sulfonamides (e.g., N-(4-methoxyphenyl)benzenesulfonamide) to identify conserved motifs influencing solubility or receptor binding .

- Molecular Dynamics Simulations: Model hydrogen-bond stability in aqueous environments (e.g., using AMBER or GROMACS) to predict pharmacokinetic behavior .

Q. How does the compound’s bioactivity compare to analogs with modified aryl or carbamimidoyl groups?

- Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing methoxy with halogen or alkyl groups) and test against target enzymes (e.g., carbonic anhydrase or proteases).

- Biological Assays: Use fluorescence polarization or SPR to measure binding affinity (Kd) and IC50 values. For example, sulfonamides with dual methoxy groups often show enhanced membrane permeability compared to mono-substituted derivatives .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., ATP-binding pockets in kinases). Validate with MD simulations to assess binding stability .

- Quantum Mechanical Calculations (DFT): Optimize geometry and calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.